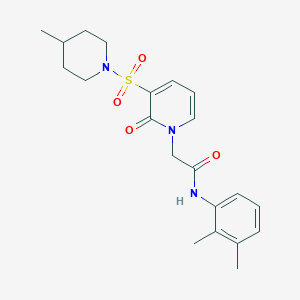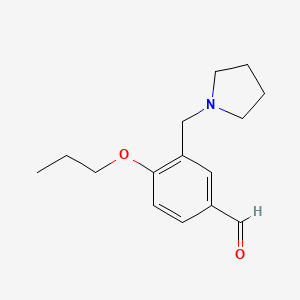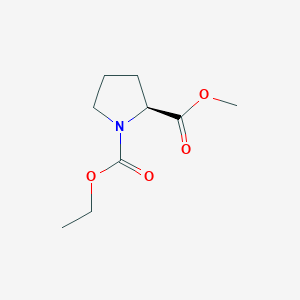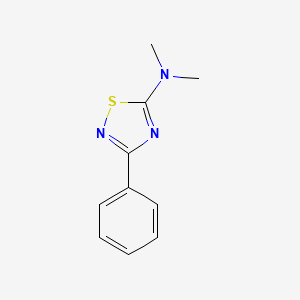![molecular formula C22H18ClNO2 B2539025 N-[(4-chlorophenyl)methyl]-2-(2-phenylacetyl)benzamide CAS No. 329079-84-7](/img/structure/B2539025.png)
N-[(4-chlorophenyl)methyl]-2-(2-phenylacetyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of N-[(4-chlorophenyl)methyl]-2-(2-phenylacetyl)benzamide involves the reaction of 4-chlorobenzyl chloride with 2-phenylacetyl chloride in the presence of a suitable base. The resulting product is then acetylated using acetanilide . The detailed synthetic pathway and conditions can be found in relevant literature .
Molecular Structure Analysis
The molecular structure of N-[(4-chlorophenyl)methyl]-2-(2-phenylacetyl)benzamide consists of a benzene ring with substituents. The 4-chlorophenyl group is attached to the methyl group, which in turn is connected to the 2-phenylacetyl moiety. The benzamide portion completes the structure. The IUPAC Standard InChI for this compound is: InChI=1S/C8H8ClNO/c1-6(11)10-8-4-2-7(9)3-5-8/h2-5H,1H3,(H,10,11) .
Applications De Recherche Scientifique
Synthetic Organic Chemistry
Synthetic organic chemistry has explored the structural and reactivity relationships of compounds similar to N-[(4-chlorophenyl)methyl]-2-(2-phenylacetyl)benzamide, focusing on the development of N-acylation reagents with improved chemoselectivity. Studies have highlighted the synthesis and application potential of various benzamides and acetamides, showing their significance in creating more efficient synthetic pathways for complex organic molecules (Kondo & Murakami, 2001).
Antituberculosis Activity
Research on organotin(IV) complexes, including those derived from benzamide structures, has demonstrated significant antituberculosis activity. These studies have shown that triorganotin(IV) complexes possess superior antituberculosis properties compared to their diorganotin(IV) counterparts, suggesting the potential of these compounds in developing new antituberculosis agents (Iqbal, Ali, & Shahzadi, 2015).
Alzheimer's Disease Research
In Alzheimer's disease research, compounds structurally related to N-[(4-chlorophenyl)methyl]-2-(2-phenylacetyl)benzamide have been evaluated as potential imaging agents for amyloid plaques in the brain. Radioligands derived from benzamide structures have been studied for their ability to bind to amyloid in vivo, offering insights into the development of diagnostic tools for early detection of Alzheimer's disease (Nordberg, 2007).
Toxicology and Novel Synthetic Opioids
The chemistry and pharmacology of novel synthetic opioids, including N-substituted benzamides, have been reviewed to understand their impact on illicit drug markets and their potential harm. The study emphasizes the importance of international early warning systems in tracking emerging psychoactive substances and highlights the role of stereochemistry in determining the potency of these compounds (Sharma et al., 2018).
Propriétés
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-(2-phenylacetyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClNO2/c23-18-12-10-17(11-13-18)15-24-22(26)20-9-5-4-8-19(20)21(25)14-16-6-2-1-3-7-16/h1-13H,14-15H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMXXCUVBNNHJQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)C2=CC=CC=C2C(=O)NCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-chlorophenyl)methyl]-2-(2-phenylacetyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-methylpropyl)-2-[3-oxo-6-(trifluoromethyl)-4H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2538942.png)

![N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-pyridin-3-ylethyl}-N'-(2-methoxybenzyl)ethanediamide](/img/structure/B2538944.png)
![5-(furan-2-yl)-N-[3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]pyrazolidine-3-carboxamide](/img/structure/B2538946.png)





![N-(benzo[d][1,3]dioxol-5-yl)-2-((5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2538953.png)
![3-(2-chloro-6-fluorophenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)propanamide](/img/structure/B2538956.png)


![3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-methylthiazol-2-yl)propanamide](/img/structure/B2538964.png)